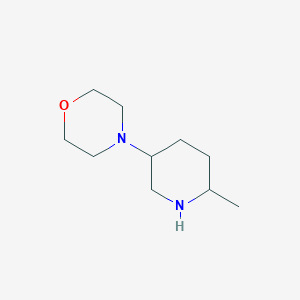

4-(6-Methylpiperidin-3-yl)morpholine

Description

Contextualization within Amine-Containing Heterocyclic Systems

Amine-containing heterocyclic systems are foundational pillars in the field of medicinal chemistry and materials science. These cyclic compounds, which incorporate at least one nitrogen atom within the ring structure, are ubiquitous in nature and are central to the function of a vast array of biologically active molecules, including alkaloids, vitamins, and hormones. Their prevalence in pharmaceuticals is particularly noteworthy, with a significant majority of drugs on the market featuring a heterocyclic core. The presence of nitrogen atoms in these rings often imparts crucial physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are vital for molecular interactions with biological targets.

Significance of Piperidine (B6355638) and Morpholine (B109124) Scaffolds in Modern Organic Chemistry and Materials Science

The piperidine and morpholine rings, the two core components of 4-(6-Methylpiperidin-3-yl)morpholine, are considered "privileged structures" in drug discovery. This designation stems from their frequent appearance in successful drug candidates and their ability to confer favorable properties such as improved solubility, metabolic stability, and bioavailability.

The piperidine scaffold, a saturated six-membered ring containing one nitrogen atom, is a key feature in numerous natural alkaloids and synthetic pharmaceuticals. Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological receptors.

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is another cornerstone of medicinal chemistry. The presence of the ether oxygen can enhance water solubility and modulate the basicity of the nitrogen atom. Morpholine derivatives are integral to the structure of many approved drugs and are also utilized in industrial applications as corrosion inhibitors and in the synthesis of various organic compounds. The polymer and materials science sectors also leverage morpholine derivatives as curing agents and stabilizers.

The combination of these two potent scaffolds in a single molecule, as seen in this compound, suggests a high potential for novel biological activity and diverse applications.

Identification of Research Gaps and Objectives for this compound Studies

Despite the well-established importance of its constituent rings, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a conspicuous absence of published studies detailing its synthesis, comprehensive characterization, and evaluation of its biological or material properties.

This lack of dedicated research presents a clear opportunity for investigation. The primary objectives for future studies on this compound should therefore include:

The development of efficient and stereoselective synthetic routes to obtain the compound in high purity.

Thorough characterization using modern analytical techniques to confirm its structure and stereochemistry.

In-depth investigation of its potential biological activities, drawing inspiration from the known pharmacology of related piperidine and morpholine derivatives.

Exploration of its potential applications in materials science, for instance, as a novel monomer or catalytic scaffold.

Overview of Advanced Methodologies for Investigating Complex Amine Derivatives

The comprehensive study of a complex amine derivative like this compound necessitates the application of a suite of advanced analytical and computational methodologies.

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are indispensable for the structural elucidation of complex molecules. Techniques such as COSY, HSQC, and HMBC are used to establish connectivity, while NOESY can provide insights into the stereochemistry and conformational preferences of the molecule. For chiral compounds, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed to distinguish between enantiomers and diastereomers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the separation and identification of complex amine metabolites and derivatives. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These separation techniques are essential for assessing the purity of the synthesized compound and for separating stereoisomers. The use of chiral stationary phases in HPLC is a common and effective method for resolving enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for the preparative separation of stereoisomers due to its efficiency and the use of more environmentally friendly mobile phases.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to predict the stable conformations of the molecule, its electronic properties, and spectroscopic data, which can aid in the interpretation of experimental results. mdpi.com

Molecular Docking and Dynamics: These computational tools are invaluable for predicting the binding modes of the molecule with biological targets, thereby guiding the design of new derivatives with enhanced activity.

The application of these advanced methodologies will be critical in unlocking the full scientific potential of this compound and paving the way for its potential applications.

Detailed Research Findings

Due to the identified research gap, there are no specific, detailed research findings available for this compound in the peer-reviewed scientific literature. However, we can infer potential properties and areas of interest based on the extensive research conducted on its constituent moieties.

The table below summarizes the general physicochemical properties of the parent piperidine and morpholine scaffolds, which would be expected to influence the properties of the combined molecule.

| Property | Piperidine | Morpholine | This compound (Predicted) |

| Molecular Formula | C₅H₁₁N | C₄H₉NO | C₁₀H₂₀N₂O |

| Molar Mass | 85.15 g/mol | 87.12 g/mol | 184.28 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Likely a liquid or low-melting solid |

| Boiling Point | 106 °C | 129 °C | Expected to be significantly higher |

| Basicity (pKa of conjugate acid) | ~11.12 | ~8.33 | Will possess two basic centers with distinct pKa values |

| Solubility | Miscible with water | Miscible with water | Expected to have good water solubility |

This table presents generally accepted values for the parent compounds and predicted properties for the target compound based on its structure.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-(6-methylpiperidin-3-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-9-2-3-10(8-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3 |

InChI Key |

JVFSODVBRKMDIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 6 Methylpiperidin 3 Yl Morpholine and Its Analogs

Retrosynthetic Analysis of the 4-(6-Methylpiperidin-3-yl)morpholine Scaffold

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic route by identifying key bond disconnections and strategic precursors.

The structure of this compound presents several logical points for disconnection. The most apparent disconnection is the C-N bond between the piperidine (B6355638) and morpholine (B109124) rings. This bond can be disconnected via a C-N bond formation reaction, such as nucleophilic substitution or reductive amination. This leads to two key precursors: a suitably activated 3-substituted-6-methylpiperidine and morpholine.

A deeper retrosynthetic analysis involves the disconnection of the piperidine ring itself. A common strategy for synthesizing substituted piperidines is the reduction of a corresponding pyridine (B92270) derivative. This leads to the key precursor, 5-amino-2-methylpyridine (B47470). The synthesis can then be traced back to simpler, more readily available starting materials.

| Disconnection Strategy | Key Precursors | Forward Synthetic Reaction |

| C(piperidine)-N(morpholine) Bond | 3-Halo-6-methylpiperidine and Morpholine | Nucleophilic Substitution |

| C(piperidine)-N(morpholine) Bond | 6-Methylpiperidin-3-one and Morpholine | Reductive Amination |

| Piperidine Ring Formation | 5-Amino-2-methylpyridine | Catalytic Hydrogenation |

| Piperidine Ring Formation | Acyclic Amino Aldehyde/Ketone | Intramolecular Cyclization/Reductive Amination |

For a synthesis to be viable on an industrial scale, factors such as cost of starting materials, reaction efficiency, safety, and ease of purification must be considered. The route beginning from 5-amino-2-methylpyridine is particularly attractive for large-scale production. This precursor is commercially available, and the catalytic hydrogenation of pyridines is a well-established and scalable industrial process.

The subsequent coupling with morpholine, another inexpensive and bulk chemical, can be achieved under conditions that are amenable to large reactors. Challenges for industrial scale-up would include the management of stereochemistry, which often requires more complex and costly processes, and the purification of the final product to meet required specifications.

Contemporary Synthetic Routes for this compound

Modern synthetic chemistry offers a variety of strategies to construct molecules like this compound, with choices between linear and convergent approaches, and an increasing emphasis on sustainable practices.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy : The catalytic hydrogenation of 5-amino-2-methylpyridine is a highly atom-economical method for creating the piperidine ring, as it involves the addition of hydrogen with no byproducts.

Use of Catalysis : Employing catalysts for both the hydrogenation and the C-N coupling reaction is preferable to using stoichiometric reagents, as it reduces waste.

Safer Solvents : The selection of solvents is crucial. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical fluids can significantly improve the environmental profile of the synthesis.

Energy Efficiency : Performing reactions at ambient temperature and pressure, where possible, reduces energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially lower energy usage.

Stereoselective Synthesis of Enantiopure this compound

The structure of this compound contains two stereocenters, at the C3 and C6 positions of the piperidine ring. This means the molecule can exist as four possible stereoisomers. For many applications, particularly in pharmaceuticals, it is essential to synthesize a single, specific enantiomer.

Several strategies can be employed for the stereoselective synthesis of this compound:

Asymmetric Hydrogenation : The pyridine ring of a suitable precursor can be hydrogenated using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This can set the stereochemistry of the piperidine ring in a single step, leading to an enantiomerically enriched product.

Chiral Resolution : A racemic mixture of this compound can be synthesized and then separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization.

Chiral Pool Synthesis : The synthesis can begin from a naturally occurring, enantiopure starting material that already contains the required stereocenters. However, finding a suitable and inexpensive chiral pool starting material for this specific substitution pattern can be challenging.

| Method | Description | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Use of a chiral catalyst during the reduction of the pyridine ring to control the formation of stereocenters. | Potentially highly efficient and atom-economical. | Development of a suitable catalyst can be time-consuming and expensive. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent. | Well-established and often reliable technique. | The maximum theoretical yield for the desired enantiomer is 50%. |

| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is later removed. | Can provide high levels of stereocontrol. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

Chiral Auxiliaries and Catalysts in Stereocontrol

Achieving stereocontrol in the synthesis of chiral molecules like this compound is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of the 6-methylpiperidine moiety, an Evans oxazolidinone auxiliary, for instance, could be attached to a precursor molecule. This would allow for a diastereoselective alkylation to set the stereochemistry of the methyl group at the C6 position. Similarly, chiral catalysts can be employed to create stereocenters with high enantioselectivity without being covalently bonded to the substrate.

Key approaches for stereocontrol include:

Use of the Chiral Pool: Employing readily available, inexpensive, and homochiral starting materials like amino acids.

Catalytic Asymmetric Reactions: Utilizing chiral catalysts to favor the formation of one enantiomer over the other.

Substrate-Controlled Reactions: Where an existing stereocenter in the molecule directs the formation of a new stereocenter.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical course of a reaction.

The selection of the appropriate strategy depends on the target molecule's specific structure and the desired stereochemical configuration.

Asymmetric Induction Methodologies

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, leading to an optically active product from an achiral or racemic starting material. Various methods have been developed for the asymmetric synthesis of substituted piperidines. rsc.orgclarkegroupchem.org Chiral phosphoric acids (CPAs), for example, have proven to be versatile catalysts in a range of asymmetric reactions, including intramolecular aza-Michael cyclizations to form nitrogen-containing heterocycles with high enantioselectivity. whiterose.ac.uk

For the synthesis of the this compound core, an asymmetric synthesis could involve the cyclization of a precursor where the stereocenters are established through catalyst-controlled processes. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and temperature, are extensively optimized to maximize both the chemical yield and the enantiomeric excess (e.e.). whiterose.ac.uk

| Catalyst Type | Reaction Type | Potential Application | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael Addition | Formation of the piperidine ring | >95% rsc.org |

| Rhodium-based Catalysts | Asymmetric Hydrogenation | Reduction of a tetrahydropyridine (B1245486) precursor | High |

| Organocatalysts (e.g., Proline derivatives) | Mannich Reaction | Building the piperidine backbone | Variable, often >90% |

Resolution Techniques for Racemic Mixtures, including Crystallization-Induced Dynamic Resolution

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process is required to separate them. slideshare.net Since enantiomers have identical physical properties, direct separation by standard techniques like distillation or simple crystallization is not possible. pharmaguideline.com The most common chemical method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. slideshare.net These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. pharmaguideline.comgoogle.com For a basic compound like this compound, chiral acids such as (+)-tartaric acid or (-)-mandelic acid are suitable resolving agents. pharmaguideline.comgoogle.com

| Technique | Principle | Maximum Theoretical Yield | Key Requirement |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomers. pharmaguideline.com | 50% | Effective chiral resolving agent. google.com |

| Crystallization-Induced Dynamic Resolution (CIDR) | Separation coupled with in-situ racemization of the unwanted enantiomer. nih.gov | 100% | A method to racemize the substrate under the crystallization conditions. semanticscholar.org |

Flow Chemistry and Automated Synthesis Applications for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. thieme-connect.de These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates, and the potential for automation and high-throughput synthesis. illinois.edu

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes thieme-connect.de |

| Temperature Control | Potential for hotspots, difficult to control exotherms. | Precise temperature control, rapid heating/cooling. illinois.edu |

| Scalability | Requires larger vessels, can be challenging. | Achieved by running the system for a longer duration ("scaling out"). |

| Safety | Large quantities of reagents mixed at once. | Small reaction volumes at any given time, minimizing risk. thieme-connect.de |

Post-Synthetic Modification and Derivatization Strategies for this compound

Post-synthetic modification (PSM) is a powerful strategy where a core molecular scaffold is first synthesized and then chemically altered to create a library of analogs. semanticscholar.org This approach is highly efficient for exploring structure-activity relationships, as it allows for the rapid generation of diverse derivatives from a common intermediate. The this compound structure offers multiple sites for such modifications.

N-Alkylation and Acylation Reactions on Heterocyclic Nitrogens

The nitrogen atoms in both the piperidine and morpholine rings are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. smolecule.comresearchgate.net These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and basicity.

N-Alkylation: This is typically achieved by reacting the parent amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. researcher.life Reductive amination, using an aldehyde or ketone with a reducing agent like sodium triacetoxyborohydride, is another common method.

N-Acylation: This involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), to form amides.

| Reaction | Reagent | Functional Group Introduced | Potential Product |

|---|---|---|---|

| N-Methylation | Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke) | -CH₃ | 1-Methyl-4-(6-methylpiperidin-3-yl)morpholine |

| N-Acetylation | Acetyl Chloride/Triethylamine | -C(O)CH₃ | 1-Acetyl-4-(6-methylpiperidin-3-yl)morpholine |

| N-Benzylation | Benzyl Bromide/K₂CO₃ | -CH₂Ph | 1-Benzyl-4-(6-methylpiperidin-3-yl)morpholine |

| N-Sulfonylation | Tosyl Chloride/Pyridine | -SO₂-Tolyl | 1-Tosyl-4-(6-methylpiperidin-3-yl)morpholine |

Functionalization at Ring Positions via C-H Activation and Cross-Coupling

Directly converting carbon-hydrogen (C-H) bonds into carbon-carbon or carbon-heteroatom bonds is a highly atom-economical and efficient strategy for molecular functionalization. nih.gov Transition-metal catalysis, particularly with palladium, has enabled the selective functionalization of C-H bonds that were previously considered unreactive. nih.gov

For the this compound scaffold, C-H activation could potentially be used to introduce substituents at various positions on the piperidine or morpholine rings, although directing the reaction to a specific C-H bond can be challenging. This can be followed by cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new bonds. mdpi.com For instance, a C-H bond could be converted to a C-Halogen bond, which then serves as a handle for subsequent palladium-catalyzed cross-coupling with a boronic acid (Suzuki coupling) to introduce an aryl or heteroaryl group. This methodology allows for the late-stage introduction of complex functionality, significantly expanding the accessible chemical space from a single core structure. nih.gov

| Strategy | Catalyst/Reagents | Intermediate | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Directed C-H Borylation | Iridium Catalyst / B₂pin₂ | Borylated piperidine | Aryl Halide (Suzuki Coupling) | C-Aryl |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / Ligand | Direct C-H functionalization | Aryl Halide | C-Aryl |

| C-H Halogenation | N-Halosuccinimide | Halogenated piperidine | Alkyne (Sonogashira Coupling) | C-Alkynyl |

Click Chemistry Applications for Scaffold Diversification

The modular and efficient nature of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), presents a powerful strategy for the structural diversification of the this compound scaffold. nih.govorganic-chemistry.org This approach allows for the straightforward introduction of a wide array of substituents, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The core principle involves functionalizing the parent scaffold with either an azide (B81097) or a terminal alkyne group, which then serves as a reactive handle for conjugation with a diverse set of complementary building blocks. sigmaaldrich.com

A key advantage of this methodology is its high yield, stereospecificity, and tolerance of a wide range of functional groups, which minimizes the need for complex protecting group strategies. organic-chemistry.org The resulting 1,2,3-triazole linker is not merely a passive connector; it is a rigid, planar, and metabolically stable unit that can engage in hydrogen bonding and dipole interactions, thus influencing the pharmacological properties of the final compounds. nih.gov

Hypothetical Strategy for Diversification

A plausible synthetic route for diversifying the this compound core would involve initial modification of either the piperidine or morpholine nitrogen. For instance, the secondary amine of the piperidine ring could be functionalized with a moiety containing a terminal alkyne. This could be achieved through standard alkylation reactions with a propargyl halide or a similar reagent. The resulting alkyne-functionalized scaffold would then be ready for a click reaction with a library of organic azides.

Alternatively, an azide functionality could be introduced. For example, the piperidine nitrogen could be reacted with an electrophile containing a masked azide or a group that can be readily converted to an azide, such as a primary halide. This azido-functionalized scaffold could then be reacted with a variety of terminal alkynes.

The following table illustrates potential modifications to the this compound scaffold using a hypothetical click chemistry approach.

| Scaffold Modification | Reactive Handle | Complementary Reactant (Examples) | Potential Product Class |

| N-alkylation of piperidine | Terminal Alkyne | Benzyl azide, Phenyl azide, Alkyl azides | N-(triazolylmethyl)piperidine derivatives |

| N-acylation of piperidine | Terminal Alkyne | Azido-substituted aromatic acyl chlorides | N-(triazolyl-aroyl)piperidine derivatives |

| Modification of morpholine | Azide | Phenylacetylene, Propargyl alcohol, Alkyne-functionalized heterocycles | 4-(triazolyl-substituted)-morpholine derivatives |

This strategy allows for the exploration of diverse chemical space around the core scaffold. By varying the azide or alkyne building blocks, a multitude of functionalities—including aromatic rings, aliphatic chains, and other heterocyclic systems—can be appended, each potentially modulating the biological activity of the parent compound. researchgate.net

Research Findings on Related Scaffolds

While specific research on the application of click chemistry to this compound is not extensively documented, studies on related piperidine and morpholine structures demonstrate the viability of this approach. For instance, click chemistry has been successfully employed to create libraries of N-piperidine-based compounds for various therapeutic targets. nih.gov Similarly, the synthesis of morpholine-fused triazoles via intramolecular click cyclization highlights the utility of this reaction in generating complex heterocyclic systems based on the morpholine core. researchgate.net These examples underscore the potential of applying click chemistry to the this compound scaffold for the generation of novel and diverse chemical entities.

In Depth Structural Characterization and Conformational Analysis of 4 6 Methylpiperidin 3 Yl Morpholine

Advanced Spectroscopic Methodologies for Elucidating Molecular Structure

Spectroscopic methods provide a detailed view of the molecular framework, functional groups, and stereochemistry of the compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-(6-Methylpiperidin-3-yl)morpholine in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. For a definitive assignment, multi-dimensional (2D) NMR experiments are crucial.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the morpholine (B109124) and methylpiperidine rings. The methyl group on the piperidine (B6355638) ring would appear as a doublet in the aliphatic region. Protons adjacent to the nitrogen and oxygen atoms in the morpholine ring would be shifted downfield. researchgate.net

¹³C NMR: The carbon spectrum would display ten unique signals corresponding to each carbon atom in the molecule, assuming chiral centers induce magnetic non-equivalence. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within both the piperidine and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is particularly vital for establishing the connectivity between the morpholine and piperidine rings via the C-N bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for conformational analysis and determining the relative stereochemistry of the two chiral centers (C3 and C6 of the piperidine ring). Through-space correlations between the protons on the methyl group (C6) and the proton at C3 can establish their cis or trans relationship. It also helps define the preferred chair conformation of the rings in solution. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is hypothetical and based on typical values for similar heterocyclic systems. Shifts are in ppm relative to TMS.)

| Atom Position | ¹³C Shift (δ) | ¹H Shift (δ) | Key 2D Correlations (Expected) |

| Piperidine-CH₃ | ~18-22 | ~1.1-1.3 (d) | COSY with H6; HMBC to C5, C6 |

| Piperidine-C2 | ~50-55 | ~2.8-3.2 (m) | COSY with H3; HMBC to C4, C6 |

| Piperidine-C3 | ~58-62 | ~2.5-2.9 (m) | COSY with H2, H4; HMBC to Morpholine-N |

| Piperidine-C4 | ~25-30 | ~1.5-1.9 (m) | COSY with H3, H5; HMBC to C2, C6 |

| Piperidine-C5 | ~30-35 | ~1.4-1.8 (m) | COSY with H4, H6; HMBC to C3 |

| Piperidine-C6 | ~55-60 | ~2.9-3.3 (m) | COSY with H5, CH₃; HMBC to C2, C4 |

| Morpholine-C2'/C6' | ~65-70 | ~3.6-3.8 (t) | COSY with H3'/H5'; HMBC to C3'/H5' |

| Morpholine-C3'/C5' | ~48-52 | ~2.4-2.6 (t) | COSY with H2'/H6'; HMBC to Piperidine-C3 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental formula. For C₁₀H₂₀N₂O, the expected monoisotopic mass is 184.1576 Da. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), also reveals characteristic fragmentation patterns upon ionization, which helps to confirm the molecular structure. preprints.org

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the C3-N bond connecting the two heterocyclic rings.

Ring-opening of the morpholine moiety, often with the loss of formaldehyde (B43269) (CH₂O).

Fragmentation of the piperidine ring, potentially initiated by cleavage adjacent to the nitrogen atom or the methyl group.

Table 2: Predicted Key Fragments in the HRMS Spectrum of this compound (Note: Data is illustrative.)

| m/z (Predicted) | Formula | Fragment Identity (Proposed) |

| 185.1648 | [C₁₀H₂₁N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 169.1335 | [C₉H₁₇N₂O]⁺ | Loss of methyl radical [M-CH₃]⁺ |

| 98.1024 | [C₆H₁₂N]⁺ | Methylpiperidine fragment |

| 87.0762 | [C₄H₉NO]⁺ | Morpholine radical cation |

| 86.0970 | [C₅H₁₂N]⁺ | Piperidine iminium ion after ring cleavage |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. surfacesciencewestern.com These two techniques are complementary; FT-IR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. surfacesciencewestern.com For this compound, these spectra would confirm the presence of key structural features. The combination of both spectra provides a unique "molecular fingerprint" for the compound. nih.gov

Key expected vibrational modes include:

N-H Stretch: A moderate absorption in the FT-IR spectrum around 3300-3500 cm⁻¹ from the secondary amine in the piperidine ring.

C-H Stretch: Strong absorptions in both FT-IR and Raman spectra between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

C-O-C Stretch: A strong, characteristic absorption in the FT-IR spectrum around 1115-1125 cm⁻¹ for the ether linkage in the morpholine ring. mdpi.com

C-N Stretch: Absorptions in the 1020-1250 cm⁻¹ region corresponding to the amine C-N bonds.

Table 3: Representative Vibrational Frequencies for this compound (Note: Data is illustrative and based on typical values for similar compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Piperidine) | 3300 - 3500 | FT-IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| CH₂ Scissoring | 1440 - 1480 | FT-IR, Raman |

| C-O-C Asymmetric Stretch (Morpholine) | 1115 - 1125 | FT-IR |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | FT-IR, Raman |

The presence of two stereocenters at the C3 and C6 positions of the piperidine ring means that this compound is a chiral molecule that can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral substances. mdpi.com

If an enantiomerically pure sample of the compound were obtained, CD and ORD spectroscopy would measure its differential absorption and rotation of left- and right-circularly polarized light, respectively. These experimental spectra are highly sensitive to the absolute configuration of the chiral centers. mdpi.com By comparing the experimental CD/ORD spectra with spectra predicted from quantum chemical calculations for a specific configuration (e.g., (3R, 6S)), the absolute stereochemistry of the molecule can be unequivocally assigned.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

While spectroscopic methods reveal the molecular structure in solution or gas phase, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. researchgate.net Obtaining a suitable single crystal of this compound or one of its co-crystals would allow for the precise determination of bond lengths, bond angles, and torsional angles.

This analysis would confirm:

The exact connectivity of the atoms.

The preferred conformation of both the morpholine and piperidine rings, which are expected to adopt chair conformations. researchgate.netmdpi.com

The relative stereochemistry (cis or trans) of the methyl group and the morpholine substituent on the piperidine ring.

The orientation of the substituent groups (axial vs. equatorial).

Once the crystal structure is determined, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions that govern the crystal packing. nih.gov This computational method maps the electron distribution between adjacent molecules to visualize and quantify intermolecular contacts.

For this compound, the analysis would likely reveal:

Hydrogen Bonding: The secondary amine proton (N-H) on the piperidine ring can act as a hydrogen bond donor, while the morpholine oxygen and nitrogen atoms can act as acceptors. These N-H···O and N-H···N interactions would be visible as distinct red spots on the Hirshfeld surface mapped over dnorm. nih.gov

van der Waals Forces: A significant portion of the crystal packing would be stabilized by weaker H···H contacts, which typically dominate the Hirshfeld surface area. nih.gov

2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, O···H, N···H), offering a clear picture of the forces holding the crystal lattice together. nih.govnih.gov

Absolute Configuration Determination

X-ray Crystallography: This technique provides the most definitive determination of absolute configuration. By obtaining a suitable single crystal of a specific stereoisomer, or a derivative thereof containing a heavy atom, the three-dimensional arrangement of atoms in space can be unambiguously determined. For instance, the relative stereochemistry of substituted piperidines has been successfully confirmed by single-crystal X-ray diffraction of suitable derivatives, such as N-tosyl derivatives.

NMR Spectroscopy with Chiral Derivatizing Agents: In the absence of a single crystal, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative. The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the conversion of enantiomers into diastereomers. These diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) of the protons adjacent to the chiral centers can be used to deduce the absolute configuration. This method has been widely applied to determine the absolute configuration of chiral amines and alcohols.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is another powerful tool for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration (e.g., using density functional theory, DFT), the absolute stereochemistry can be assigned. This method is particularly valuable as it does not require crystallization or derivatization.

The application of these techniques would allow for the unambiguous assignment of the (3R, 6S), (3S, 6R), (3R, 6R), and (3S, 6S) configurations of this compound.

Conformational Landscape and Dynamics of this compound

The conformational flexibility of this compound is primarily dictated by the puckering of the piperidine and morpholine rings, the orientation of the substituents, and the potential for intramolecular interactions.

Ring Puckering and Inversion Dynamics of Piperidine and Morpholine Rings

Both piperidine and morpholine rings predominantly adopt a chair conformation, which minimizes torsional and angle strain.

Piperidine Ring: Similar to cyclohexane (B81311), the piperidine ring exists in a dynamic equilibrium between two chair conformers. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. However, the presence of the nitrogen atom introduces an additional conformational process: nitrogen inversion. The barrier for nitrogen inversion is significantly lower, around 6.1 kcal/mol, allowing for rapid interconversion between conformers where the N-H bond is axial and equatorial. In unsubstituted piperidine, the conformation with the N-H bond in the equatorial position is generally favored in the gas phase and nonpolar solvents.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the piperidine ring in this compound is significantly influenced by the steric and electronic effects of the methyl group at the C6 position and the morpholine group at the C3 position.

The preferred orientation of a substituent on a piperidine ring is often predicted by its "A-value," which quantifies the energetic preference for an equatorial versus an axial position. For a methyl group on a cyclohexane ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. A similar preference is expected for the methyl group at the C6 position of the piperidine ring in this compound.

The conformational preference of the morpholine substituent at the C3 position is more complex. While a large substituent generally prefers an equatorial position to minimize steric hindrance, the nitrogen and oxygen atoms within the morpholine ring can engage in various non-covalent interactions.

Trans Isomer: In a trans-3,6-disubstituted piperidine, one substituent will be in an equatorial position and the other in an axial position in one chair conformation, and vice versa in the flipped chair conformation. The equilibrium will favor the conformer that places the larger substituent (likely the morpholino group) in the equatorial position.

Cis Isomer: In a cis-3,6-disubstituted piperidine, both substituents will be on the same side of the ring. This can lead to a diaxial or a diequatorial arrangement in the chair conformations. The diequatorial conformation is generally expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions.

The following table summarizes the likely conformational preferences based on the stereochemistry of the substituents.

| Stereoisomer | Preferred Piperidine Ring Conformation | Methyl Group (C6) Orientation | Morpholine Group (C3) Orientation | Rationale |

| trans-(3,6) | Chair | Equatorial | Axial | Minimizes steric strain by placing the larger morpholino group in the equatorial position. |

| trans-(3,6) | Chair | Axial | Equatorial | Less stable due to the larger morpholino group being axial. |

| cis-(3,6) | Chair | Equatorial | Equatorial | Strongly favored to avoid 1,3-diaxial interactions. |

| cis-(3,6) | Chair | Axial | Axial | Highly disfavored due to severe steric clash. |

It is also important to consider that in certain N-substituted piperidines, particularly N-acyl derivatives, a phenomenon known as pseudoallylic strain can force a 2-substituent into an axial orientation. While the morpholine in this compound is attached to a carbon and not the nitrogen of the piperidine, the electronic nature of the C-N bond to the morpholine could still have subtle influences on the conformational preferences.

Intramolecular Hydrogen Bonding Networks and Their Impact on Conformation

The molecular structure of this compound contains a hydrogen bond donor (the N-H group of the piperidine ring) and two potential hydrogen bond acceptors (the nitrogen and oxygen atoms of the morpholine ring). This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational landscape by stabilizing specific conformers.

N-H···N Hydrogen Bond: The formation of a hydrogen bond to the morpholine nitrogen would require a specific orientation of the morpholino substituent.

N-H···O Hydrogen Bond: Similarly, a hydrogen bond to the morpholine oxygen would necessitate a particular conformation that brings the N-H group and the oxygen atom into close proximity.

The presence of such intramolecular hydrogen bonds can lock the molecule into a more rigid conformation, potentially overriding some of the steric preferences discussed earlier. For example, a conformation that might otherwise be less stable due to an axial substituent could be stabilized by a favorable intramolecular hydrogen bond. The strength of these potential hydrogen bonds would depend on the donor-acceptor distance and the angle of the interaction.

Experimental techniques such as infrared (IR) spectroscopy in dilute solutions can be used to probe for the presence of intramolecular hydrogen bonding by observing shifts in the N-H stretching frequency. Computational modeling can also provide valuable insights into the energetics and geometries of conformers stabilized by such interactions.

Computational and Theoretical Investigations of 4 6 Methylpiperidin 3 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govwikipedia.orgresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 4-(6-Methylpiperidin-3-yl)morpholine, DFT calculations, commonly employing hybrid functionals such as B3LYP or M06-2X with basis sets like 6-31G(d,p) or 6-311+G(d,p), are used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. orientjchem.orgnih.gov

The calculations would begin by optimizing the 3D structure of the molecule to find its lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles. For this compound, this would confirm the expected chair conformations of both the piperidine (B6355638) and morpholine (B109124) rings and establish the preferred orientation (equatorial or axial) of the methyl group on the piperidine ring and the morpholine substituent. nih.gov Studies on similar substituted piperidine systems have shown that the equatorial position is often energetically favored to minimize steric hindrance. acs.org

Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations

This table presents hypothetical but realistic data based on typical values for similar chemical structures, as direct experimental or computational results for this specific molecule are not available in the provided search context.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (piperidine) | ~1.47 Å |

| C-C (piperidine) | ~1.54 Å | |

| C-N (morpholine) | ~1.46 Å | |

| C-O (morpholine) | ~1.43 Å | |

| C-N (linker) | ~1.47 Å | |

| Bond Angles | C-N-C (piperidine) | ~111.5° |

| C-O-C (morpholine) | ~111.0° | |

| C-N-C (morpholine) | ~109.5° | |

| Dihedral Angle | C-C-N-C (ring junction) | Varies with conformation |

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by more explicitly accounting for electron correlation. researchgate.net These methods are computationally more demanding and are typically reserved for smaller molecules or for benchmarking DFT results. For this compound, high-accuracy single-point energy calculations using a method like MP2 could be performed on the DFT-optimized geometries to refine the relative energies of different conformers, providing a more precise understanding of the conformational landscape. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms, making these sites the most nucleophilic. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals. An analysis of the FMOs helps predict how the molecule will interact with other reagents. researchgate.net

Table 2: Predicted FMO Energies and Reactivity Descriptors

This table contains representative data calculated for similar heterocyclic systems, illustrating the expected values for this compound.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | ~ -6.5 |

| LUMO Energy | ELUMO | - | ~ 1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 7.7 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -2.65 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 3.85 |

| Electrophilicity Index | ω | μ2 / 2η | ~ 0.91 |

Reactivity and Mechanistic Studies of 4 6 Methylpiperidin 3 Yl Morpholine

Stereochemical Implications in Reactions of 4-(6-Methylpiperidin-3-yl)morpholine

There is no available research on how the stereochemistry of this compound influences its chemical reactions. The presence of two chiral centers, one at the 6-position of the piperidine (B6355638) ring and another at the 3-position, suggests the existence of multiple stereoisomers. However, studies detailing the synthesis of specific stereoisomers and their subsequent reactivity, including any stereoselective or stereospecific outcomes in reactions, have not been found.

Photochemical and Electrochemical Reactivity Patterns

No information is available regarding the behavior of this compound under photochemical or electrochemical conditions. There are no published studies on its photostability, potential for light-induced reactions, or its oxidation and reduction potentials and subsequent electrochemical transformations.

Advanced Applications and Role of 4 6 Methylpiperidin 3 Yl Morpholine As a Chemical Scaffold

Design and Synthesis of Complex Molecular Architectures Featuring the 4-(6-Methylpiperidin-3-yl)morpholine Moiety

The this compound moiety is a valuable component in the design and synthesis of intricate molecular structures. Its heterocyclic nature and conformational flexibility allow for its incorporation into diverse chemical frameworks, leading to the creation of novel compounds with tailored properties.

Utilization as a Building Block in Combinatorial Chemistry Libraries

In the field of drug discovery, the synthesis of large, chemically diverse libraries of compounds is crucial for identifying new therapeutic agents. The this compound scaffold is an attractive building block for such combinatorial libraries. researchgate.net Its structure can be readily modified at several points, allowing for the generation of a multitude of derivatives. nih.gov For instance, the nitrogen atom in the morpholine (B109124) ring can serve as a nucleophile for alkylation reactions, enabling the attachment of various substituents. smolecule.com Similarly, the piperidine (B6355638) ring offers additional sites for functionalization. This versatility facilitates the creation of extensive compound libraries for high-throughput screening to identify molecules with desired biological activities. The morpholine and piperidine rings are common components in many known anticancer drugs, making this scaffold particularly relevant for oncological research. acs.org

Incorporation into Macrocyclic and Supramolecular Structures

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, the this compound scaffold can participate in the formation of larger, organized structures. nih.gov The nitrogen and oxygen atoms within the morpholine and piperidine rings can act as hydrogen bond acceptors, while the N-H group of the piperidine can be a hydrogen bond donor. These interactions can drive the self-assembly of molecules into well-defined supramolecular polymers or other complex architectures. bris.ac.uk

This compound as a Ligand in Coordination Chemistry

The nitrogen atoms present in both the morpholine and piperidine rings of this compound make it a suitable candidate for use as a ligand in coordination chemistry. Ligands are molecules that can donate electrons to a central metal atom to form a coordination complex.

Chelation Properties with Transition and Main Group Metals

The this compound molecule has the potential to act as a bidentate or even a tridentate ligand, meaning it can bind to a metal ion through two or more of its atoms simultaneously. This process is known as chelation and often results in the formation of a stable, ring-like structure with the metal ion. nih.gov The nitrogen atoms of the morpholine and piperidine rings, and potentially the oxygen atom of the morpholine, can all participate in coordinating with a variety of transition and main group metals. researchgate.net The stability of the resulting metal complexes would depend on factors such as the nature of the metal ion, the solvent, and the specific conformation of the ligand. The formation of such complexes can be studied using techniques like FT-IR and NMR spectroscopy. researchgate.net

Design of Chiral Ligands for Asymmetric Catalysis

The presence of a chiral center at the 6-position of the piperidine ring in this compound makes it a valuable precursor for the design of chiral ligands. Chiral ligands are essential in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. mdpi.com By using a chiral ligand to coordinate with a metal catalyst, it is possible to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net

Derivatives of this compound could be synthesized to optimize their performance as chiral ligands in various asymmetric transformations, such as hydrogenations or C-H functionalization reactions. mdpi.comrsc.org The stereochemistry of the methyl group on the piperidine ring can create a specific chiral environment around the metal center, influencing the approach of the substrate and thereby directing the stereoselectivity of the reaction. organic-chemistry.org

Role of this compound in Materials Science Research

The unique properties of the this compound scaffold also lend themselves to applications in materials science. The incorporation of this moiety into polymers or other materials can impart specific functionalities. For instance, polymers containing morpholine units have been investigated for their potential use in smart hydrogels for drug delivery and tissue engineering due to their pH-responsive swelling behavior. nih.gov

Furthermore, the ability of the morpholine and piperidine nitrogens to interact with other molecules through hydrogen bonding or coordination could be exploited in the design of functional materials with specific recognition or catalytic properties. The thermal and mechanical properties of polymers can also be influenced by the incorporation of such heterocyclic units. e3s-conferences.org While direct research on the role of this compound in materials science is not extensively documented, the known applications of its constituent morpholine and piperidine rings suggest a promising area for future investigation.

Incorporation into Polymer Backbones for Functional Materials

The unique structure of this compound, which features both a secondary amine within the piperidine ring and a tertiary amine in the morpholine moiety, presents intriguing possibilities for its use as a monomer or a functional side group in polymer synthesis. The reactivity of the secondary amine, in particular, offers a direct route for incorporation into polymer chains.

Hypothetical Polymerization Strategies:

Polymers could potentially be synthesized from this compound through several established polymerization techniques. As a diamine-type monomer, it could react with various co-monomers to form condensation polymers. For instance, reaction with diacyl chlorides could yield polyamides, while reaction with diisocyanates could produce polyureas. The presence of two distinct amine functionalities could lead to complex polymer architectures.

Alternatively, the piperidine nitrogen could be functionalized with a polymerizable group, such as an acrylate (B77674) or a vinyl group. This would transform the molecule into a monomer that could be incorporated as a side chain into a polymer backbone via radical polymerization. nih.gov This approach would allow for the synthesis of polymers where the this compound unit is pendant to the main chain.

Potential Properties and Applications of Functional Polymers:

The inclusion of the this compound scaffold into a polymer backbone is anticipated to impart specific properties to the resulting material.

Stimuli-Responsiveness: The morpholine and piperidine groups contain nitrogen atoms that can be protonated at acidic pH. Polymers incorporating these groups would likely exhibit pH-responsive behavior, where their solubility and conformation change with variations in pH. mdpi.com This property is highly sought after for applications in drug delivery, sensors, and smart coatings. nih.govrsc.org

Hydrophilicity and Biocompatibility: The morpholine ring, with its ether linkage, can enhance the hydrophilicity of a polymer. Poly(N-acryloylmorpholine) (PNAM), for example, is known for its high water solubility and biocompatibility. mdpi.com Incorporating the this compound moiety could therefore be a strategy to improve the water solubility and biocompatibility of otherwise hydrophobic polymers.

Metal Coordination: The nitrogen and oxygen atoms within the scaffold could act as ligands for metal ions. Polymers functionalized with this compound could be used for heavy metal removal from water or as catalysts in various chemical reactions.

Below is a hypothetical data table outlining potential polymer types and their anticipated properties.

| Polymer Type | Potential Co-Monomer | Anticipated Key Property | Potential Application |

| Polyamide | Adipoyl chloride | Enhanced thermal stability, pH-responsiveness | High-performance plastics, smart membranes |

| Polyurea | Hexamethylene diisocyanate | Improved mechanical strength, hydrogen bonding | Coatings, adhesives, elastomers |

| Polyacrylate (side-chain) | Methyl acrylate | pH-responsive solubility, biocompatibility | Drug delivery systems, hydrogels |

Self-Assembly Studies of Derivatives for Nanomaterials

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. While there is no specific research on the self-assembly of this compound, its structure provides a versatile platform for the design of amphiphilic molecules capable of forming nanomaterials.

Designing Amphiphilic Derivatives:

To induce self-assembly in aqueous media, a derivative of this compound would need to be rendered amphiphilic. This can be achieved by attaching a long hydrophobic alkyl chain to the molecule, transforming it into a surfactant-like structure with a hydrophilic headgroup and a hydrophobic tail. The piperidine nitrogen is the most likely site for such a modification.

The resulting amphiphile would possess a complex hydrophilic headgroup consisting of the methyl-substituted piperidine and the morpholine ring. The steric bulk and hydrogen bonding capabilities of this headgroup would play a crucial role in determining the geometry of the self-assembled structures.

Hypothetical Self-Assembled Structures and Their Applications:

Depending on the length of the alkyl chain, the concentration, and the solution conditions (e.g., pH, temperature, ionic strength), these amphiphilic derivatives could self-assemble into various nanostructures:

Micelles: At concentrations above the critical micelle concentration (CMC), the amphiphiles could form spherical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic piperidinyl-morpholine headgroups exposed to the aqueous environment. These micelles could serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability. nih.gov

Vesicles (Polymersomes): Under certain conditions, bilayer vesicles or polymersomes might form. These structures consist of an aqueous core enclosed by a bilayer membrane, making them suitable for encapsulating both hydrophilic and hydrophobic molecules. The pH-responsive nature of the headgroup could be used to trigger the release of encapsulated cargo in acidic environments, such as those found in tumor tissues or endosomal compartments.

Nanofibers and Nanotubes: Anisotropic structures like nanofibers or nanotubes could also be formed, driven by specific intermolecular interactions such as hydrogen bonding between the headgroups. These materials could find applications in tissue engineering as scaffolds for cell growth or in electronics as templates for conductive nanowires.

The following table summarizes the hypothetical design of an amphiphilic derivative and its potential self-assembly behavior.

| Amphiphile Design | Self-Assembly Behavior | Potential Nanomaterial | Potential Application |

| N-dodecyl-4-(6-methylpiperidin-3-yl)morpholine | Formation of spherical aggregates above CMC | Micelles | Solubilization and delivery of hydrophobic drugs |

| N-hexadecyl-4-(6-methylpiperidin-3-yl)morpholine | Formation of bilayer structures | Vesicles / Liposomes | pH-triggered drug release, gene delivery |

| Amphiphile with specific H-bonding motifs | Formation of one-dimensional structures | Nanofibers / Nanotubes | Scaffolds for tissue engineering, templates for nanowires |

Future Research Directions and Perspectives on 4 6 Methylpiperidin 3 Yl Morpholine

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Traditional syntheses of substituted piperidines and morpholines often involve multi-step sequences that may lack efficiency and employ hazardous reagents. Future research should prioritize the development of unconventional and sustainable methods for the synthesis of 4-(6-methylpiperidin-3-yl)morpholine.

De Novo Synthesis via Multicomponent Reactions (MCRs): A promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. An Ugi-type MCR, for instance, could be envisioned to assemble the core structure, followed by an intramolecular cyclization to form either the piperidine (B6355638) or morpholine (B109124) ring. acs.orgnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate structural analogs.

Sustainable Catalysis: The hydrogenation of substituted pyridines is a common route to piperidine derivatives. nih.gov Future efforts could focus on replacing homogeneous catalysts with recyclable, heterogeneous catalysts, such as nickel silicide or ruthenium nanoparticles, to improve the sustainability of this key transformation. nih.gov Furthermore, exploring biocatalysis, using enzymes like imine reductases, could provide highly stereoselective routes to the chiral piperidine core.

Green Reaction Media: Shifting away from conventional organic solvents towards greener alternatives is a critical goal. Research into performing key synthetic steps in water, supercritical fluids, or deep eutectic solvents could drastically reduce the environmental impact of the synthesis. nih.gov The development of phase-transfer catalysts may be necessary to facilitate reactions involving sparingly soluble organic substrates in aqueous media.

| Methodology | Description | Potential Advantages | Key Research Challenge |

| Multicomponent Reactions (MCRs) | Convergent synthesis combining three or more reactants in a one-pot procedure to form the target scaffold. acs.org | High atom economy, operational simplicity, rapid access to derivatives. | Designing a suitable MCR that yields the specific substitution pattern of the target molecule. |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., Pd/C, PtO₂, Ni-based) for key steps like pyridine (B92270) reduction. nih.govnih.gov | Catalyst recyclability, simplified product purification, suitability for flow chemistry. | Achieving high diastereoselectivity for the cis/trans relationship between the methyl and morpholino groups. |

| Biocatalysis | Employment of enzymes (e.g., imine reductases, transaminases) to perform stereoselective transformations. | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Identifying or engineering an enzyme with high activity and selectivity for the specific substrate. |

| Green Solvents | Utilizing environmentally benign reaction media such as water or deep eutectic solvents. nih.govrsc.org | Reduced toxicity and pollution, improved safety profile. | Overcoming solubility issues and optimizing reaction kinetics in non-traditional media. |

Deepening Theoretical Understanding of its Electronic and Steric Properties

A thorough theoretical investigation of this compound is essential to predict its chemical behavior and guide experimental work. Modern computational chemistry techniques can provide deep insights into the molecule's structure-property relationships.

Conformational Analysis: The presence of two stereocenters (at C3 and C6 of the piperidine ring) and the flexible nature of the rings suggest a complex conformational landscape. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface to identify the most stable chair and boat conformations of both the cis and trans diastereomers. illinois.edu This analysis would clarify the preferred spatial arrangement of the methyl and morpholine substituents, which is critical for understanding its reactivity and intermolecular interactions.

Electronic Properties: Calculations of the molecule's electronic properties can predict its reactivity. Mapping the Molecular Electrostatic Potential (MEP) would identify regions susceptible to electrophilic and nucleophilic attack. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would provide information about its electron-donating and accepting capabilities, suggesting its potential role in charge-transfer processes. annexpublishers.com

Steric Effects: The methyl group at the 6-position introduces significant steric hindrance. Quantifying this steric pressure through computational models can help predict its influence on the reactivity of the adjacent piperidine nitrogen and the approach of reactants. rsc.org Comparing the calculated properties of the 6-methyl derivative with its unsubstituted analog would isolate the specific steric and electronic contributions of the methyl group.

| Parameter to Investigate | Computational Method | Expected Insights |

| Conformational Isomers | Density Functional Theory (DFT), Molecular Dynamics (MD) | Determination of the relative stabilities of cis and trans diastereomers and their low-energy conformers. |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, such as the nitrogen lone pairs. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Time-Dependent DFT (TD-DFT) | Prediction of reactivity in pericyclic reactions, charge-transfer complexes, and photophysical properties. nih.gov |

| Steric Hindrance | Steric mapping, Buried Volume (%Vbur) calculations | Quantification of the steric bulk of the methyl and morpholine groups to predict regioselectivity in reactions. |

| Proton Affinity and pKa | DFT with solvent models | Prediction of the basicity of the piperidine and morpholine nitrogen atoms. |

Development of Advanced Analytical Techniques for Trace Analysis and Monitoring

The ability to detect and quantify this compound at trace levels is crucial for monitoring its formation during synthesis, assessing its purity, and studying its fate in various chemical systems.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are expected to be the primary tools for analysis. helsinki.fi The development of a robust LC-MS/MS method would offer high sensitivity and selectivity, allowing for quantification in complex matrices. Method development would involve optimizing the stationary phase (e.g., C18, HILIC), mobile phase composition, and MS parameters (e.g., parent and fragment ions for Selected Reaction Monitoring).

Derivatization for Enhanced Detection: Given that the molecule lacks a strong chromophore, detection via UV-Vis spectroscopy would be challenging at low concentrations. Pre-column or post-column derivatization strategies could be employed to enhance detectability. The secondary amine of the piperidine ring can be reacted with fluorogenic reagents, such as dansyl chloride or 2,3-naphthalenedicarboxaldehyde (NDA), to produce highly fluorescent derivatives, enabling detection at femtomole levels. nih.govsemanticscholar.org

Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative separation technique with high efficiency and low sample consumption. As a basic compound, this compound would be readily analyzable by CE, potentially coupled with MS, providing an orthogonal method to HPLC for purity confirmation.

| Technique | Principle | Potential Application | Key Advantage |

| UHPLC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. helsinki.fi | Quantitative analysis for reaction monitoring, purity assessment, and stability studies. | High sensitivity and selectivity; provides structural information. |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass detection. | Analysis of volatile derivatives or degradation products. | Excellent separation efficiency for volatile and thermally stable compounds. |

| HPLC-FLD (with derivatization) | HPLC separation with fluorescence detection after reaction with a fluorogenic agent. nih.govsemanticscholar.org | Ultra-trace quantification in applications requiring maximum sensitivity. | Extremely low detection limits (femtomole to picomole range). |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | Orthogonal method for purity analysis and determination of enantiomeric excess (with chiral selectors). | High separation efficiency and minimal sample/solvent consumption. |

Integration into Novel Chemical Biology Probes (focused on chemical mechanisms, not biological effects)

The bifunctional nature of the this compound scaffold makes it an attractive starting point for the design of chemical probes to investigate biological systems. The research focus here is on the chemical mechanisms for converting the parent molecule into such tools. nih.gov

Mechanism of Probe Attachment: The piperidine nitrogen provides a convenient handle for chemical modification. It can be functionalized without altering the core stereochemistry. Strategies for attaching functional moieties would involve standard N-alkylation or N-acylation reactions. For example, a linker with a terminal alkyne or azide (B81097) could be installed, enabling subsequent "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach reporter tags like fluorophores or biotin. nih.gov This provides a modular and efficient chemical mechanism for probe synthesis.

Design of Covalent Probes: To create probes that form covalent bonds with their targets, a reactive electrophilic group (a "warhead") could be incorporated. The piperidine nitrogen could be acylated with a moiety containing a strained ring (like an aza-β-lactam), an acrylamide, or a fluorophosphonate. nih.gov The intrinsic reactivity of these warheads would be tuned by the electronic properties of the linker and the core scaffold. The chemical challenge lies in designing a probe where the reactivity is latent until it reaches its intended target.

Photoaffinity Labeling Probes: For identifying binding partners in complex biological systems, photoaffinity labels are invaluable. The chemical synthesis would involve incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure. This is typically achieved by appending a linker containing the photolabile group to the piperidine nitrogen. Upon irradiation with UV light, this group generates a highly reactive carbene or nitrene intermediate, which non-selectively forms a covalent bond with any nearby molecule, thus capturing the interaction partner.

| Probe Type | Required Chemical Modification | Chemical Mechanism of Action |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) via a linker to the piperidine N-H. | The probe binds to its target, and its location is visualized via fluorescence microscopy. |

| Affinity-Based Probe | Covalent attachment of an affinity tag (e.g., biotin) via a linker to the piperidine N-H. | The probe-target complex is captured and isolated from a mixture using streptavidin-coated beads. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, aryl azide) into the molecule. | Upon UV irradiation, a reactive intermediate (carbene/nitrene) is generated, forming a covalent bond with the binding partner. |

| Covalent Probe | Incorporation of a reactive electrophile (e.g., acrylamide, chloroacetamide) as a "warhead". | The probe forms a specific and irreversible covalent bond with a nucleophilic residue (e.g., cysteine) on its target. |

Unexplored Reactivity Patterns and Discovery of Novel Transformations

The unique combination of a secondary piperidine amine and a tertiary morpholine amine within one molecule presents opportunities to explore novel chemical transformations.

Selective N-Functionalization: The piperidine N-H bond is significantly more reactive than any C-H bond or the sterically hindered and less nucleophilic morpholine nitrogen. Future research could explore highly selective transformations at this site. This includes transition metal-catalyzed reactions like Buchwald-Hartwig N-arylation or N-vinylation to introduce unsaturated moieties.

Ring Functionalization via C-H Activation: Directed C-H activation presents a modern approach to functionalize the piperidine or morpholine rings. Using the existing nitrogen atoms as directing groups, it may be possible to selectively introduce substituents at positions adjacent to the nitrogens (e.g., the C2 position of the piperidine ring) using palladium, rhodium, or iridium catalysts. This would provide a powerful late-stage functionalization strategy.

Oxidative Transformations: The oxidation of the piperidine ring could lead to interesting products. For example, oxidation with reagents like Hg(II)-EDTA could generate a cyclic iminium ion intermediate. researchgate.net This reactive species could then be trapped by nucleophiles to yield more complex substituted piperidines. Further oxidation could potentially lead to the corresponding lactam, introducing a new functional group.

Ring Rearrangements and Fragmentations: Under specific conditions, such as treatment with strong acids or bases, or under photolytic or electrolytic conditions, the bicyclic system might undergo novel rearrangement or fragmentation reactions. Investigating its behavior under such forcing conditions could reveal unexpected reactivity pathways, leading to the discovery of new chemical transformations for saturated heterocycles.

| Reaction Class | Potential Reagents/Conditions | Expected Transformation | Research Goal |

| Selective N-Arylation | Pd or Cu catalyst, aryl halide, base | Formation of an N-arylpiperidine derivative. | To explore cross-coupling reactions on the secondary amine. |

| Directed C-H Activation | Pd(OAc)₂, directing group strategy | Introduction of functional groups (e.g., aryl, alkyl) at a C-H bond adjacent to a nitrogen atom. | To achieve late-stage functionalization of the heterocyclic core. |

| Oxidative Cyclization/Lactamization | Hg(II)-EDTA, KMnO₄, RuCl₃/NaIO₄ | Formation of an iminium ion intermediate or a piperidinone (lactam) derivative. researchgate.net | To introduce new functional groups and explore the redox chemistry of the scaffold. |

| Ring-Opening Reactions | Strong reducing agents (e.g., LiAlH₄ with Lewis acid), von Braun reaction (e.g., BrCN) | Cleavage of one of the C-N bonds in either the piperidine or morpholine ring. | To convert the cyclic scaffold into functionalized acyclic amines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.